molecular formula C10H8N2O B1367483 1-phenyl-1H-imidazole-4-carbaldehyde CAS No. 88091-36-5

1-phenyl-1H-imidazole-4-carbaldehyde

Cat. No.: B1367483
CAS No.: 88091-36-5
M. Wt: 172.18 g/mol
InChI Key: RLNYMPCRDXBYPJ-UHFFFAOYSA-N
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Description

1-Phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound featuring an imidazole ring substituted with a phenyl group at the 1-position and an aldehyde group at the 4-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

1-Phenyl-1H-imidazole-4-carbaldehyde is an imidazole derivative . Imidazole derivatives are known to have a broad range of biological activities . The primary target of this compound is reported to be the calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in various physiological processes.

Mode of Action

It is known that imidazole derivatives can interact with their targets in a variety of ways, often leading to changes in the activity of the target . For instance, some imidazole derivatives have been found to inhibit the activity of their target enzymes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target, the calmodulin-dependent nitric-oxide synthase. This enzyme is involved in the production of nitric oxide, which plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with its target, the calmodulin-dependent nitric-oxide synthase. By influencing the activity of this enzyme, it could potentially affect the production of nitric oxide and thereby influence various physiological processes .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, factors such as temperature and the presence of other substances could potentially affect the compound’s stability and its interaction with its target .

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-imidazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with cytochrome P450 enzymes, where it acts as an inhibitor. This interaction is crucial as it affects the metabolism of various substrates processed by cytochrome P450 enzymes . Additionally, this compound has been reported to induce 7-ethoxyresorufin-O-deethylase (EROD) activity in hepatocytes . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with nitric-oxide synthase in bovine brain cells and GHs pituitary cells indicates its role in modulating nitric oxide production . This modulation can impact various cellular functions, including vasodilation, neurotransmission, and immune response. Furthermore, the compound’s ability to induce EROD activity suggests its involvement in the detoxification processes within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of cytochrome P450 enzymes is a key mechanism, where it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, the compound’s interaction with nitric-oxide synthase involves binding to the enzyme, affecting its activity and subsequent nitric oxide production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function The compound has shown stability under various conditions, making it suitable for extended studiesLong-term studies have indicated that the compound can maintain its inhibitory effects on cytochrome P450 enzymes and nitric-oxide synthase over prolonged periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzymatic activities without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound’s inhibition of these enzymes can affect the metabolism of drugs and other xenobiotics, leading to altered metabolic flux and changes in metabolite levels . Additionally, its role in inducing EROD activity suggests its involvement in the detoxification pathways within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in various tissues. Its interaction with specific transporters can affect its localization and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, its presence in the cytoplasm allows it to modulate nitric-oxide synthase activity and influence cellular signaling pathways . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-imidazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of 1,2,4-trisubstituted imidazoles .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and reaction times to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: 1-Phenyl-1H-imidazole-4-carboxylic acid.

    Reduction: 1-Phenyl-1H-imidazole-4-methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • 4-Methyl-1H-imidazole-5-carboxaldehyde
  • 4-Phenyl-1H-imidazole
  • 1H-Imidazole-4-carbaldehyde

Comparison: 1-Phenyl-1H-imidazole-4-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde group on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-phenylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-9-6-12(8-11-9)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNYMPCRDXBYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539427
Record name 1-Phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88091-36-5
Record name 1-Phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-imidazole-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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